molecular formula C24H27NO3 B3861143 1,2-diphenyl-N-(2,4,5-trimethoxybenzyl)ethanamine

1,2-diphenyl-N-(2,4,5-trimethoxybenzyl)ethanamine

Cat. No.: B3861143
M. Wt: 377.5 g/mol
InChI Key: HZXKYGUBHYKRLX-UHFFFAOYSA-N
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Description

1,2-diphenyl-N-(2,4,5-trimethoxybenzyl)ethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of two phenyl groups and a trimethoxybenzyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-diphenyl-N-(2,4,5-trimethoxybenzyl)ethanamine typically involves the following steps:

    Formation of the Ethanamine Backbone: The ethanamine backbone can be synthesized through the reduction of a corresponding nitrile or amide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Introduction of Phenyl Groups: The phenyl groups can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Attachment of the Trimethoxybenzyl Group: The trimethoxybenzyl group can be attached through a nucleophilic substitution reaction, where the ethanamine reacts with 2,4,5-trimethoxybenzyl chloride in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2-diphenyl-N-(2,4,5-trimethoxybenzyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the trimethoxybenzyl group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted ethanamines.

Scientific Research Applications

1,2-diphenyl-N-(2,4,5-trimethoxybenzyl)ethanamine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It can be utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound can serve as a probe to study the interactions of amines with biological macromolecules, such as proteins and nucleic acids.

    Chemical Synthesis: It can be employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1,2-diphenyl-N-(2,4,5-trimethoxybenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxybenzyl group may enhance the compound’s binding affinity to these targets through hydrophobic interactions and hydrogen bonding. The phenyl groups can contribute to the compound’s overall stability and facilitate its penetration through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    1,2-diphenylethylamine: Lacks the trimethoxybenzyl group, which may result in different biological activity and chemical reactivity.

    N-(2,4,5-trimethoxybenzyl)ethanamine: Lacks the diphenyl groups, which may affect its stability and binding affinity to molecular targets.

    1,2-diphenyl-N-(2,4,5-trimethoxyphenyl)ethanamine: Similar structure but with a phenyl group instead of a benzyl group, which may influence its chemical properties and applications.

Uniqueness

1,2-diphenyl-N-(2,4,5-trimethoxybenzyl)ethanamine is unique due to the presence of both diphenyl and trimethoxybenzyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s versatility in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1,2-diphenyl-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-26-22-16-24(28-3)23(27-2)15-20(22)17-25-21(19-12-8-5-9-13-19)14-18-10-6-4-7-11-18/h4-13,15-16,21,25H,14,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXKYGUBHYKRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNC(CC2=CC=CC=C2)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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